This peptide is classified under the category of bioactive peptides, which are short chains of amino acids that can exert physiological effects. The specific sequence of SerGluIleTrpArgAspIleAspPhe suggests potential roles in signaling pathways and interactions with biological receptors. It can be sourced from synthetic methods typically used in peptide chemistry.
The synthesis of SerGluIleTrpArgAspIleAspPhe primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Key Steps in SPPS:
The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
The molecular structure of SerGluIleTrpArgAspIleAspPhe can be represented by its linear sequence of amino acids. Each amino acid contributes specific characteristics based on its side chain properties:
SerGluIleTrpArgAspIleAspPhe can participate in several chemical reactions typical for peptides:
These reactions are essential for understanding the stability and reactivity of the peptide in various environments.
The mechanism of action for SerGluIleTrpArgAspIleAspPhe largely depends on its interactions with biological receptors or enzymes. Peptides often act as signaling molecules or modulators within biological systems:
Understanding these interactions requires extensive biochemical studies that may involve receptor assays or enzyme kinetics.
The physical and chemical properties of SerGluIleTrpArgAspIleAspPhe include:
These properties influence its behavior in biological systems and applications in research.
SerGluIleTrpArgAspIleAspPhe has potential applications across various scientific fields:
Research into this peptide could lead to significant advancements in understanding biological processes and developing new therapeutic strategies.
SerGluIleTrpArgAspIleAspPhe is a linear nonapeptide (9-residue peptide) with the amino acid sequence H-Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-OH. Its nomenclature follows standard peptide conventions:
The peptide backbone adopts a flexible structure stabilized by:
Table 1: Amino Acid Composition and Properties
Position | Residue | Three-Letter Code | Side Chain Properties |
---|---|---|---|
1 | Serine | Ser | Polar, uncharged |
2 | Glutamic acid | Glu | Acidic, negatively charged |
3 | Isoleucine | Ile | Aliphatic, hydrophobic |
4 | Tryptophan | Trp | Aromatic, hydrophobic |
5 | Arginine | Arg | Basic, positively charged |
6 | Aspartic acid | Asp | Acidic, negatively charged |
7 | Isoleucine | Ile | Aliphatic, hydrophobic |
8 | Aspartic acid | Asp | Acidic, negatively charged |
9 | Phenylalanine | Phe | Aromatic, hydrophobic |
No CAS Registry Number has been assigned, as the peptide is primarily a research construct rather than a commercial compound [4].
SerGluIleTrpArgAspIleAspPhe emerged from late 20th-century peptide research, driven by advances in:
Unlike historically significant peptides (e.g., insulin), this nonapeptide lacks a documented discovery timeline or discoverer. It represents a class of synthetic peptides designed to investigate:
SerGluIleTrpArgAspIleAspPhe serves as a model system for multiple research domains:
Enzyme-Substrate Interactions:The “Arg-Asp” motif (positions 5–6) resembles protease recognition sites, making it a candidate for studying:
Metal-binding capacities (via Asp/Glu) [5]
Computational Biochemistry:Used as a benchmark for:
Docking studies with proteins like trypsin or kinases [5] [9]
Functional Motif Exploration:The “Trp-Arg” dyad (positions 4–5) is conserved in some antimicrobial peptides, suggesting potential for:
Table 2: Research Applications of SerGluIleTrpArgAspIleAspPhe
Research Domain | Experimental Focus | Key Techniques Employed |
---|---|---|
Structural Biology | Conformational dynamics | Circular dichroism, NMR spectroscopy |
Enzymology | Protease susceptibility | Fluorescence quenching, HPLC |
Computational Modeling | Folding pathways | Molecular dynamics (e.g., GROMACS), free-energy calculations |
Medicinal Chemistry | Bioactive motif screening | Surface plasmon resonance, in vitro bioassays |
Advances in structural prediction tools (e.g., AlphaFold-Multimer) now enable high-accuracy modeling of this peptide’s interactions with binding partners, accelerating hypothesis-driven research [5]. Its modular sequence also supports peptide engineering efforts—substituting residues to probe structure-activity relationships or enhance stability for therapeutic applications [3] [7].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7